Trequinsin

概要

説明

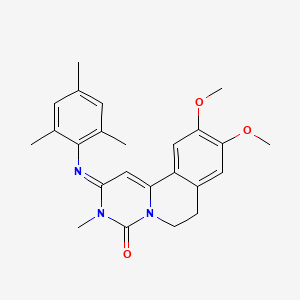

トレクインシンは、化学式 C₂₄H₂₇N₃O₃ のホスホジエステラーゼ阻害剤です。 これは、in vitro で精子の運動性を向上させることが知られており、薬理学や医学を含むさまざまな分野で潜在的な治療用途について研究されています .

2. 製法

合成経路と反応条件: トレクインシンの合成には、選択的脱メチル化と錯体形成を含むいくつかのステップが関与します。 9 位での塩基促進選択的脱メチル化と 10 位での酸促進脱メチル化は、合成における重要なステップです . 親化合物に DDQ (2,3-ジクロロ-5,6-ジシアノ-1,4-ベンゾキノン) や ZnCl₂-MeOH (塩化亜鉛-メタノール) などの特定の試薬を処理すると、さまざまな代謝物が生成されます .

工業生産方法: トレクインシンの工業生産方法は、文献ではあまり詳しく紹介されていません。 上記の合成経路は、研究や治療目的で化合物を利用できるように、工業用アプリケーションにスケールアップできます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Trequinsin involves several steps, including selective demethylation and complex formation. The base-promoted selective demethylation at position 9 and acid-aided demethylation at position 10 are key steps in the synthesis . The treatment of the parent compound with specific reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and ZnCl₂-MeOH (zinc chloride-methanol) leads to the formation of various metabolites .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.

化学反応の分析

反応の種類: トレクインシンは、次のようないくつかの種類の化学反応を起こします。

酸化: AgNO₃ (硝酸銀) と NaOH (水酸化ナトリウム) を用いてトレクインシンを酸化すると、カルボキシ誘導体が生成されます.

還元: トレクインシンの還元反応は、文献ではあまり紹介されていません。

一般的な試薬と条件:

DDQ: 錯体形成に使用されます。

ZnCl₂-MeOH: メトキシメチル誘導体の形成に使用されます。

AgNO₃ と NaOH: 酸化反応に使用されます。

主要な生成物:

ヒドロキシ誘導体: 脱メチル化によって生成されます。

カルボキシ誘導体: 酸化によって生成されます.

4. 科学研究への応用

トレクインシンは、薬理学的特性について広く研究されてきました。 注目すべき用途には、以下が含まれます。

科学的研究の応用

Trequinsin has been extensively studied for its pharmacological properties. Some of its notable applications include:

Improvement of Sperm Motility: this compound has been shown to significantly enhance human sperm motility and function, making it a potential therapeutic agent for treating male infertility.

Phosphodiesterase Inhibition: As a phosphodiesterase inhibitor, this compound has applications in studying cyclic nucleotide signaling pathways.

Potential Therapeutic Agent: this compound’s ability to increase intracellular calcium and cyclic guanosine monophosphate levels makes it a candidate for developing new pharmaceuticals.

作用機序

トレクインシンは、複雑な薬理学的活性によって作用を発揮します。 CatSper (精子のカチオンチャネル) を活性化し、カリウムチャネル活性を部分的に阻害します。 さらに、トレクインシンは細胞内環状グアノシン一リン酸のレベルを高め、精子の運動性を高めます . 詳細なメカニズムには、カルシウムシグナル伝達経路と環状ヌクレオチドレベルの調節が含まれます .

類似化合物:

イブジラスト: 抗炎症作用で知られる別のホスホジエステラーゼ阻害剤.

パパベリン: 血管攣縮や勃起不全の治療に使用されるホスホジエステラーゼ阻害剤.

トレクインシンの独自性: トレクインシンは、精子の運動性に対する特異的な作用と独特の薬理学的プロファイルにより際立っています。 他のホスホジエステラーゼ阻害剤とは異なり、トレクインシンはヒト精子の機能を強化することに著しい有効性を示しており、生殖医学にとって貴重な化合物となっています .

類似化合物との比較

Ibudilast: Another phosphodiesterase inhibitor known for its anti-inflammatory properties.

Papaverine: A phosphodiesterase inhibitor used to treat vasospasms and erectile dysfunction.

Uniqueness of Trequinsin: this compound stands out due to its specific action on sperm motility and its unique pharmacological profile. Unlike other phosphodiesterase inhibitors, this compound has shown significant efficacy in enhancing human sperm function, making it a valuable compound for reproductive medicine .

生物活性

Trequinsin, a phosphodiesterase 3 inhibitor (PDE3i), has garnered attention for its unique pharmacological properties, particularly in enhancing sperm motility and function. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical applications.

This compound acts primarily through the modulation of intracellular calcium levels and the activation of specific ion channels. Key aspects of its mechanism include:

- Calcium Mobilization : this compound has been identified as an efficacious agonist of intracellular calcium (), promoting significant increases in calcium levels within human sperm cells. Although less potent than progesterone, this compound effectively enhances cell hyperactivation and improves penetration into viscous media in various sperm samples .

- Ion Channel Activation : Whole-cell patch clamp electrophysiology studies have confirmed that this compound activates the CatSper ion channel while partially inhibiting potassium channels. This dual action contributes to enhanced sperm motility and function .

- Cyclic Nucleotide Modulation : Analysis has shown that this compound increases intracellular cyclic guanosine monophosphate (cGMP) levels without significantly affecting cyclic adenosine monophosphate (cAMP) levels. The elevation of cGMP is crucial for sperm motility and hyperactivation .

Experimental Findings

A series of studies have explored the effects of this compound on human sperm, particularly focusing on its ability to improve motility in cases of asthenozoospermia (poor sperm motility). Below is a summary of key findings:

Case Studies

- Patient Response to Treatment : In a study involving 29 patients with diagnosed asthenozoospermia, 90% exhibited significant improvements in hyperactivation following treatment with this compound. This suggests a strong potential for clinical applications in male infertility treatments .

- Comparative Efficacy : While progesterone is known to enhance sperm motility, this compound's unique mechanism offers a complementary approach, particularly in cases where traditional treatments may be insufficient. Its ability to activate CatSper directly provides a novel pathway for enhancing sperm function .

特性

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMSJVMUSBZUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78416-81-6 (hydrochloride) | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048458, DTXSID50861007 | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79855-88-2 | |

| Record name | Trequinsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。